amino}propanoic acid CAS No. 1049155-76-1](/img/structure/B3207843.png)
3-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid
Übersicht
Beschreibung
3-{(Tert-butoxy)carbonylamino}propanoic acid is a compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-N-cyclopropyl-beta-alanine . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The synthetic route often includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction.
Coupling Reaction: The protected amino group is then coupled with a propanoic acid derivative to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-{(Tert-butoxy)carbonylamino}propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to interact with enzymes and proteins without undergoing immediate degradation. The cyclopropyl group enhances the compound’s stability and reactivity, making it suitable for various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
3-{(Tert-butoxy)carbonylamino}propanoic acid can be compared with similar compounds such as:
N-(tert-butoxycarbonyl)-N-cyclopropyl-beta-alanine: Similar in structure but may have different reactivity and stability.
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Contains a benzyl group instead of a cyclopropyl group, affecting its chemical properties and applications.
The uniqueness of 3-{(tert-butoxy)carbonylamino}propanoic acid lies in its combination of the Boc protecting group and the cyclopropyl group, which provides a balance of stability and reactivity for various scientific applications.
Eigenschaften
IUPAC Name |
3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(8-4-5-8)7-6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUYVRWUCMVXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3207768.png)
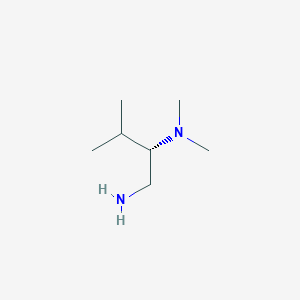

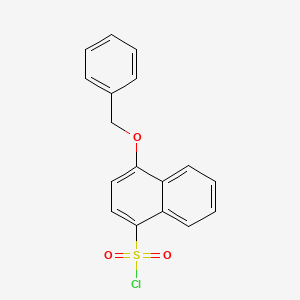
![Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B3207795.png)
![methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3207797.png)
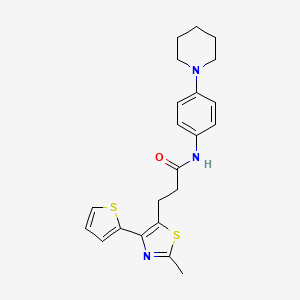

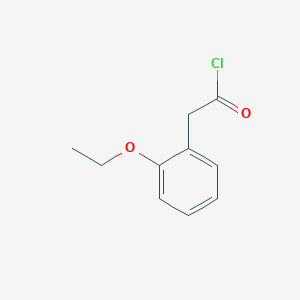
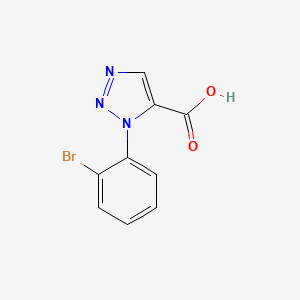



![N-benzyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3207837.png)
